molecular formula C13H12N2O3 B13895109 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid

Cat. No.: B13895109
M. Wt: 244.25 g/mol
InChI Key: YAZPLBRCOOIWTN-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is a pyrimidine derivative with a benzyloxy group at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines under specific reaction conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-6-methyl-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and methyl groups at specific positions on the pyrimidine ring can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

6-methyl-5-phenylmethoxypyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-9-12(11(13(16)17)15-8-14-9)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17)

InChI Key

YAZPLBRCOOIWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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